molecular formula C18H15NO B186178 4-(4-Phenylphenoxy)aniline CAS No. 6628-69-9

4-(4-Phenylphenoxy)aniline

Cat. No.: B186178
CAS No.: 6628-69-9
M. Wt: 261.3 g/mol
InChI Key: JSKKUFIMCFTTRV-UHFFFAOYSA-N
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Description

4-(4-Phenylphenoxy)aniline is an organic compound with the molecular formula C18H15NO It consists of a phenyl group attached to a phenoxy group, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Phenylphenoxy)aniline typically involves the reaction of 4-bromophenyl phenyl ether with aniline in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often using a base such as potassium carbonate and a solvent like dimethylformamide. The reaction proceeds via a Buchwald-Hartwig amination mechanism, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through similar methods but optimized for larger quantities. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the compound. Additionally, the reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Phenylphenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

4-(4-Phenylphenoxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(4-Phenylphenoxy)aniline involves its interaction with specific molecular targets. In biochemical assays, it can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved depend on the specific application and the nature of the target molecule. For example, in medicinal chemistry, it may interact with receptors or enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    4-Phenoxyaniline: Lacks the additional phenyl group, resulting in different chemical properties.

    4-(4-Methylphenoxy)aniline: Contains a methyl group instead of a phenyl group, affecting its reactivity and applications.

    4-(4-Chlorophenoxy)aniline:

Uniqueness: 4-(4-Phenylphenoxy)aniline is unique due to the presence of both phenyl and phenoxy groups attached to an aniline moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals.

Properties

IUPAC Name

4-(4-phenylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c19-16-8-12-18(13-9-16)20-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKKUFIMCFTTRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50984826
Record name 4-[([1,1'-Biphenyl]-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6628-69-9
Record name 4-([1,1′-Biphenyl]-4-yloxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6628-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC60932
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60932
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[([1,1'-Biphenyl]-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The nitro intermediate (10 mmol) obtained above was dissolved in EtOAc (40 mL) and hydrogenated in the presence of 10% Pd/C (360 mg) until completion, as indicated by TLC or HPLC. The reaction mixture was then filtered to remove the catalyst. The solvent was removed in vacuo to afford the desired 4-(biphenyl-4-oxy)aniline, which was used directly for further transformation without further purification.
Name
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
360 mg
Type
catalyst
Reaction Step Two

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